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Compound of Interest

Compound Name:
Ethyl (cyclohexylamino)

(oxo)acetate

Cat. No.: B1352792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies

required for the complete structural elucidation of ethyl (cyclohexylamino)(oxo)acetate.

Given the absence of publicly available experimental spectra for this specific molecule, this

document outlines a systematic approach based on established spectroscopic principles,

detailing the expected data from mass spectrometry, infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy. The synthesis, analytical workflow, and detailed

interpretation of predicted spectral data are presented to serve as a robust framework for its

characterization.

Physicochemical Properties
The foundational step in any structural elucidation is the determination of the compound's basic

physical and chemical properties. For ethyl (cyclohexylamino)(oxo)acetate, these properties

are summarized below.
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Property Value

Molecular Formula C₁₀H₁₇NO₃

Molecular Weight 199.25 g/mol

Exact Mass 199.121 g/mol

CAS Number 39183-54-5

Proposed Synthesis Pathway
Understanding the synthetic route of a compound is invaluable for its structural elucidation, as

it provides context for potential starting materials, byproducts, and impurities that may be

observed during analysis. A highly plausible and efficient method for synthesizing ethyl
(cyclohexylamino)(oxo)acetate is the nucleophilic acyl substitution reaction between

cyclohexylamine and diethyl oxalate. In this reaction, the primary amine attacks one of the

ester groups of diethyl oxalate, displacing ethanol to form the target amide-ester product.

Cyclohexylamine

Ethyl (cyclohexylamino)(oxo)acetate1 eq.
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1 eq.

Ethanol

+
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A plausible synthesis route for the target compound.

Analytical Workflow for Structural Elucidation
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A systematic workflow is critical for unambiguously determining the structure of a molecule. The

process begins with high-resolution mass spectrometry to establish the molecular formula,

followed by infrared spectroscopy to identify key functional groups. Finally, one- and two-

dimensional NMR techniques are employed to map the precise connectivity of atoms.
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Logical workflow for structural elucidation.

Spectroscopic Data Interpretation (Predicted)
The following sections detail the predicted spectroscopic data for ethyl (cyclohexylamino)
(oxo)acetate and provide an in-depth interpretation.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

molecular ion, which in turn confirms the molecular formula. Electron Ionization (EI) or

Electrospray Ionization (ESI) are common techniques. The predicted molecular ion and key

fragments are listed below.
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m/z (Predicted) Ion Description

199.121 [M]⁺
Molecular ion corresponding to

C₁₀H₁₇NO₃

170.134 [M-C₂H₅]⁺
Loss of the ethyl group from

the ester

154.087 [M-OC₂H₅]⁺
Loss of the ethoxy group from

the ester

126.097 [C₈H₁₂NO]⁺
Cleavage of the ester group

(C-O bond)

99.081 [C₆H₁₁NH₂]⁺ Cyclohexylamino fragment

83.086 [C₆H₁₁]⁺
Cyclohexyl cation from alpha-

cleavage

Interpretation: The primary goal is to observe the molecular ion peak at m/z 199.121, which

confirms the molecular weight and formula. The fragmentation pattern provides crucial

structural information. A prominent peak at m/z 154 would strongly suggest the loss of an

ethoxy radical (•OCH₂CH₃), characteristic of an ethyl ester. Further fragmentation involving the

cleavage of the amide bond would yield fragments corresponding to the cyclohexylamino and

ethyl oxoacetate moieties, confirming the overall structure.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The analysis is typically performed on a neat sample using an Attenuated Total

Reflectance (ATR) accessory.
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Wavenumber (cm⁻¹)
(Predicted)

Functional Group Description

~3350 N-H Stretch
Secondary amide N-H bond,

typically a single, sharp peak

2935, 2860 C-H Stretch

Aliphatic C-H stretching from

the cyclohexyl and ethyl

groups

~1745 C=O Stretch (Ester)
Carbonyl stretch of the α-keto

ester

~1680 C=O Stretch (Amide I)
Carbonyl stretch of the

secondary amide

~1540 N-H Bend (Amide II)
In-plane N-H bending coupled

with C-N stretching

~1200 C-O Stretch
Asymmetric C-O-C stretching

of the ester group

Interpretation: The IR spectrum should prominently display two distinct carbonyl (C=O)

absorption bands. The ester carbonyl is expected at a higher wavenumber (~1745 cm⁻¹)

compared to the amide carbonyl (~1680 cm⁻¹) due to the higher electronegativity of the ester

oxygen. The presence of a sharp peak around 3350 cm⁻¹ is characteristic of a secondary

amide N-H stretch, while a broad band in the same region would suggest hydrogen bonding.

Strong absorptions just below 3000 cm⁻¹ confirm the presence of aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation, providing detailed information

about the carbon-hydrogen framework.
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Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~7.5 - 8.0 Broad Singlet 1H N-H (Amide)

4.35 Quartet 2H
-O-CH₂-CH₃ (Ethyl

Ester)

3.80 Multiplet 1H CH-NH (Cyclohexyl)

1.95 Multiplet 2H
Cyclohexyl (Axial

CH₂)

1.75 Multiplet 2H
Cyclohexyl (Equatorial

CH₂)

1.60 Multiplet 1H Cyclohexyl (Axial CH)

1.1 - 1.4 Multiplet 5H
Cyclohexyl

(Remaining CH₂)

1.38 Triplet 3H
-O-CH₂-CH₃ (Ethyl

Ester)

Chemical Shift (δ, ppm)
(Predicted)

Carbon Type Assignment

~162.0 C=O C=O (Ester)

~158.5 C=O C=O (Amide)

~63.0 CH₂ -O-CH₂-CH₃ (Ethyl Ester)

~52.0 CH CH-NH (Cyclohexyl)

~32.5 CH₂ Cyclohexyl (C2, C6)

~25.0 CH₂ Cyclohexyl (C4)

~24.5 CH₂ Cyclohexyl (C3, C5)

14.0 CH₃ -O-CH₂-CH₃ (Ethyl Ester)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation and Structural Correlation:

The ¹H NMR spectrum provides a distinct signature for the molecule. The ethyl group of the

ester is identified by a quartet around 4.35 ppm (the -O-CH₂- group, deshielded by the adjacent

oxygen) and a corresponding triplet around 1.38 ppm (the terminal -CH₃ group). The integration

of 2H and 3H, respectively, confirms this fragment. The cyclohexyl protons appear as a

complex series of multiplets in the aliphatic region (1.1-2.0 ppm), with the proton on the

nitrogen-bearing carbon (CH-NH) being the most deshielded at ~3.80 ppm. A broad singlet in

the downfield region (~7.5-8.0 ppm) is characteristic of the amide proton.

The ¹³C NMR spectrum corroborates this structure. Two signals in the downfield region (~162.0

and ~158.5 ppm) are definitive for the two carbonyl carbons of the ester and amide. The upfield

region contains the signals for the ethyl group (~63.0 and 14.0 ppm) and the four distinct

carbon environments of the cyclohexyl ring.

Correlation of structure with predicted NMR data.

Experimental Protocols
5.1. Mass Spectrometry (High-Resolution)

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an

electrospray ionization (ESI) source.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent

(e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10

µg/mL.

Method: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire

data in positive ion mode. The mass analyzer should be calibrated immediately prior to

analysis to ensure high mass accuracy (<5 ppm).

Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) and

compare the measured exact mass with the theoretical exact mass calculated for the

molecular formula C₁₀H₁₇NO₃. Analyze fragmentation patterns to corroborate the proposed

structure.

5.2. Infrared Spectroscopy (ATR-FTIR)
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of the

solid) directly onto the ATR crystal.

Method: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans

are co-added to improve the signal-to-noise ratio. A background spectrum of the clean,

empty ATR crystal should be recorded and automatically subtracted from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups as detailed in section 4.2.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32

transients.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be required.

Data Analysis: Process the spectra using appropriate software (e.g., applying Fourier

transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting

the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16

ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to

assign all protons. Assign all carbon signals based on their chemical shifts and, if necessary,
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by using advanced techniques like DEPT (Distortionless Enhancement by Polarization

Transfer) to determine the number of attached protons.

To cite this document: BenchChem. [A Technical Guide to the Structural Elucidaion of Ethyl
(cyclohexylamino)(oxo)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352792#ethyl-cyclohexylamino-oxo-acetate-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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